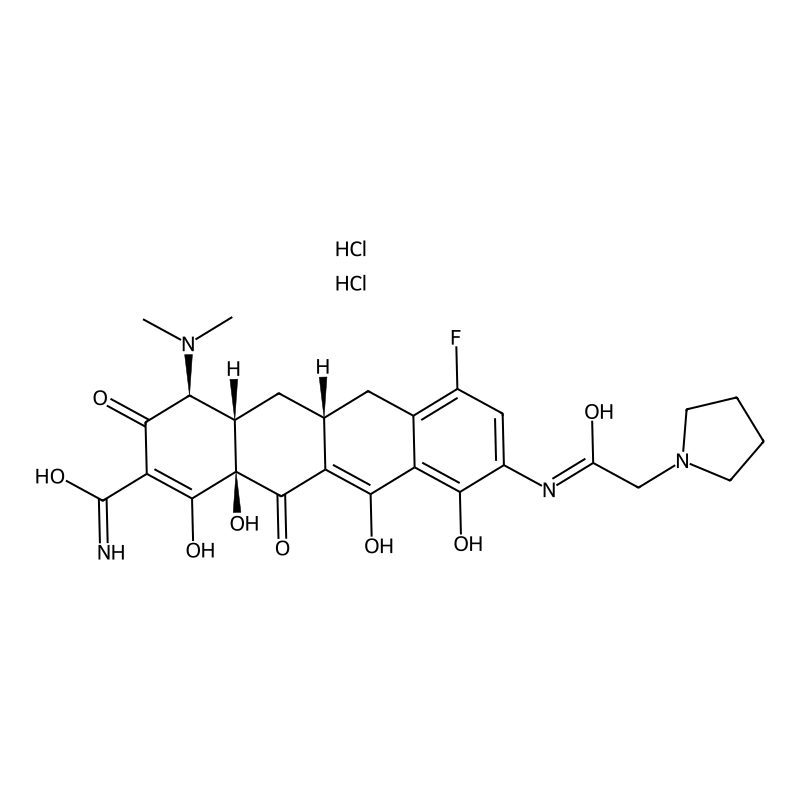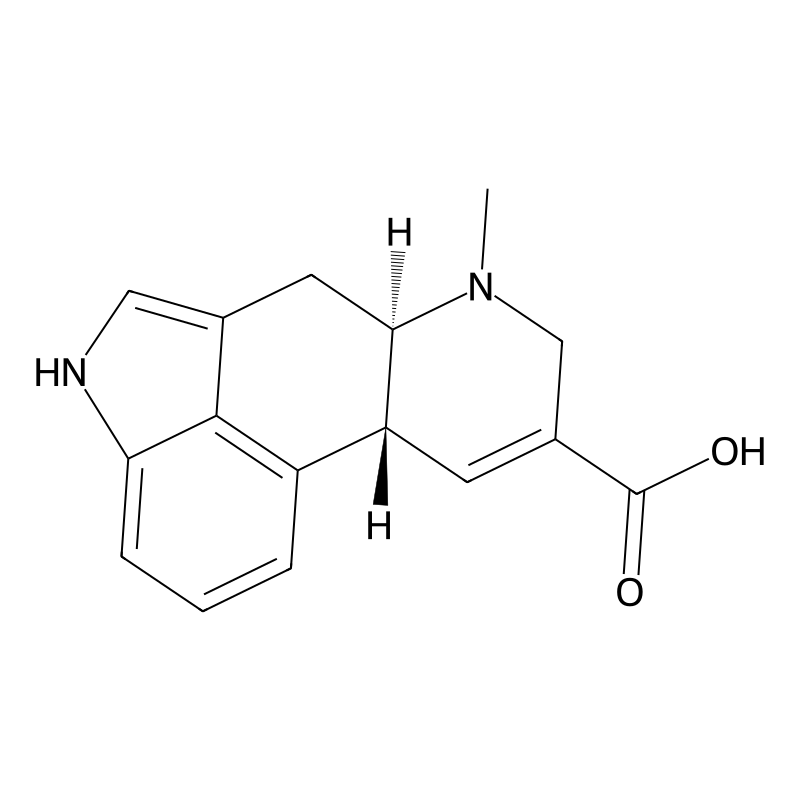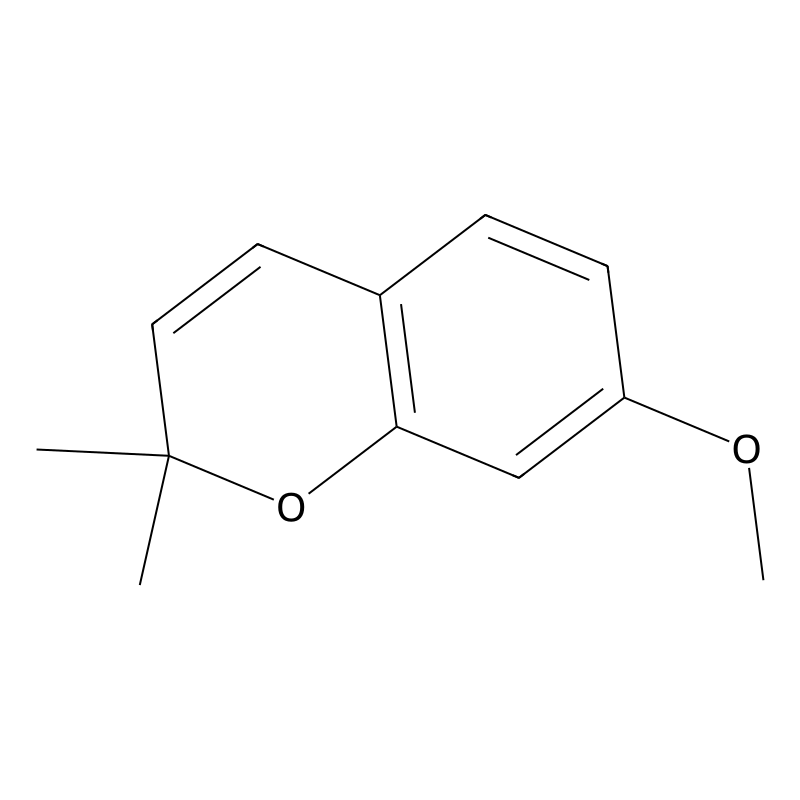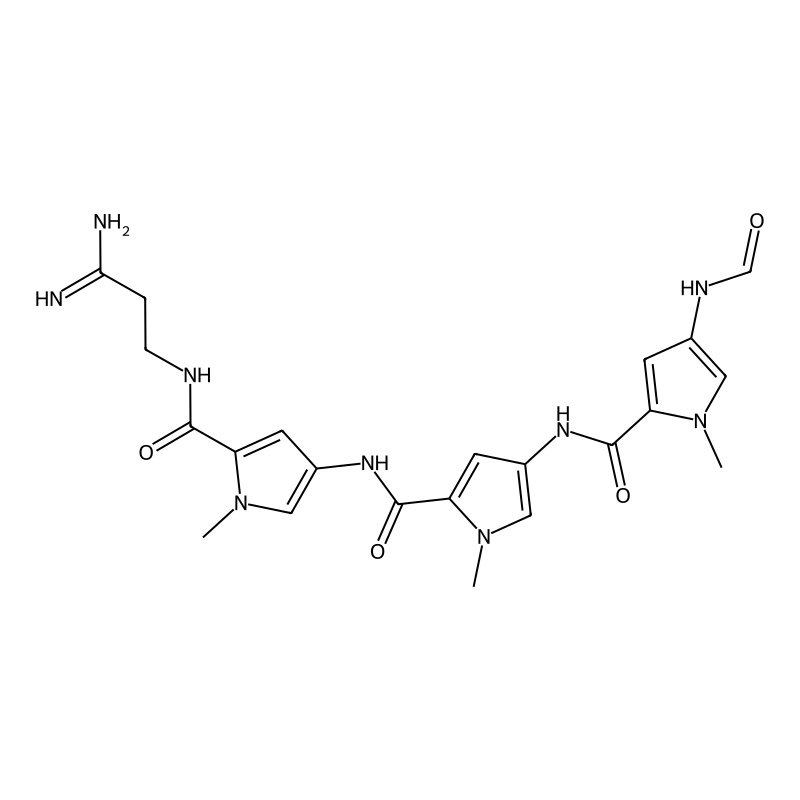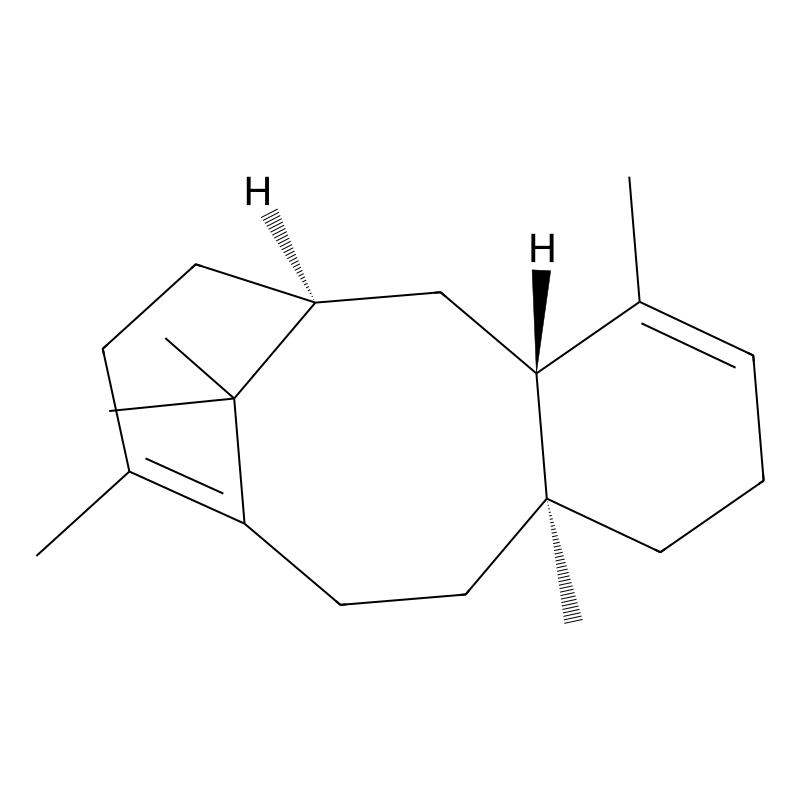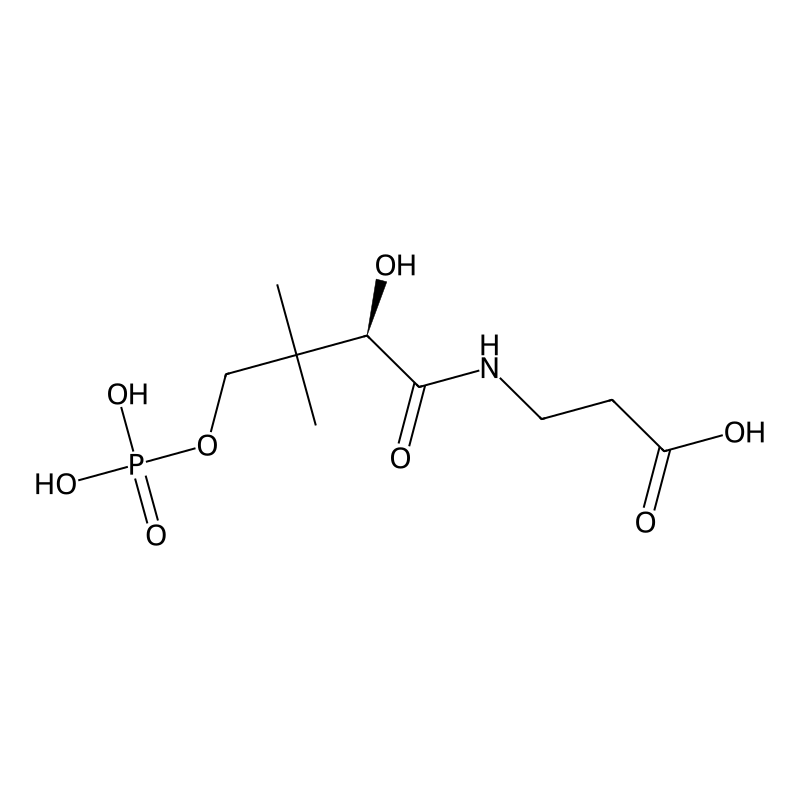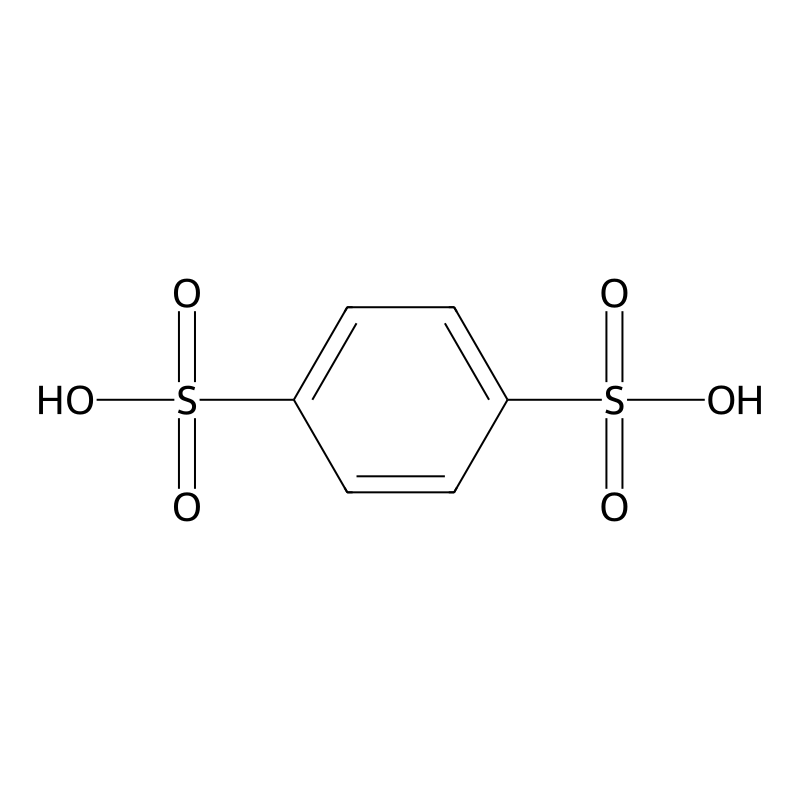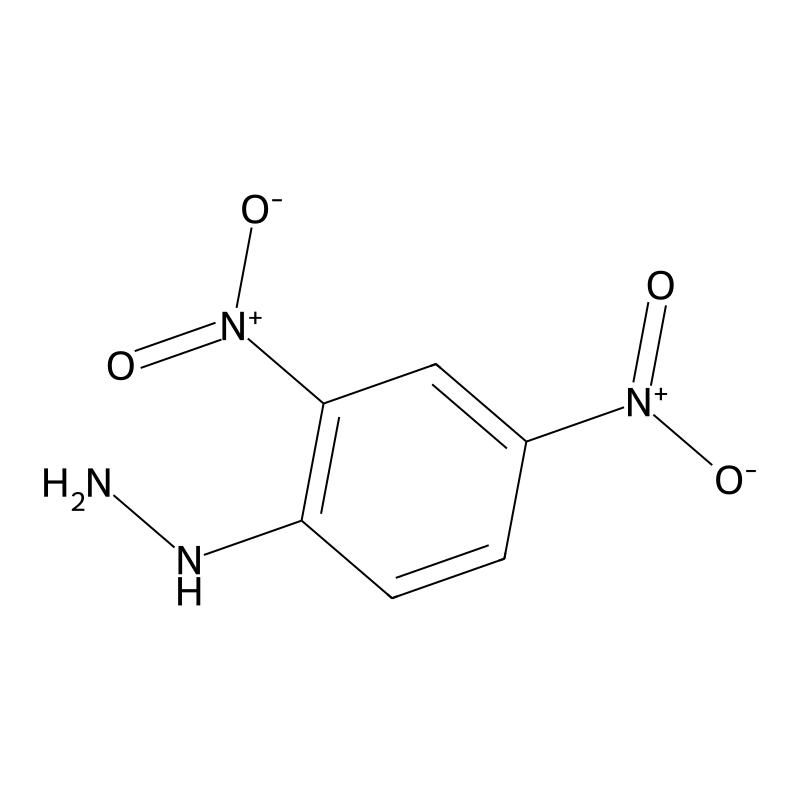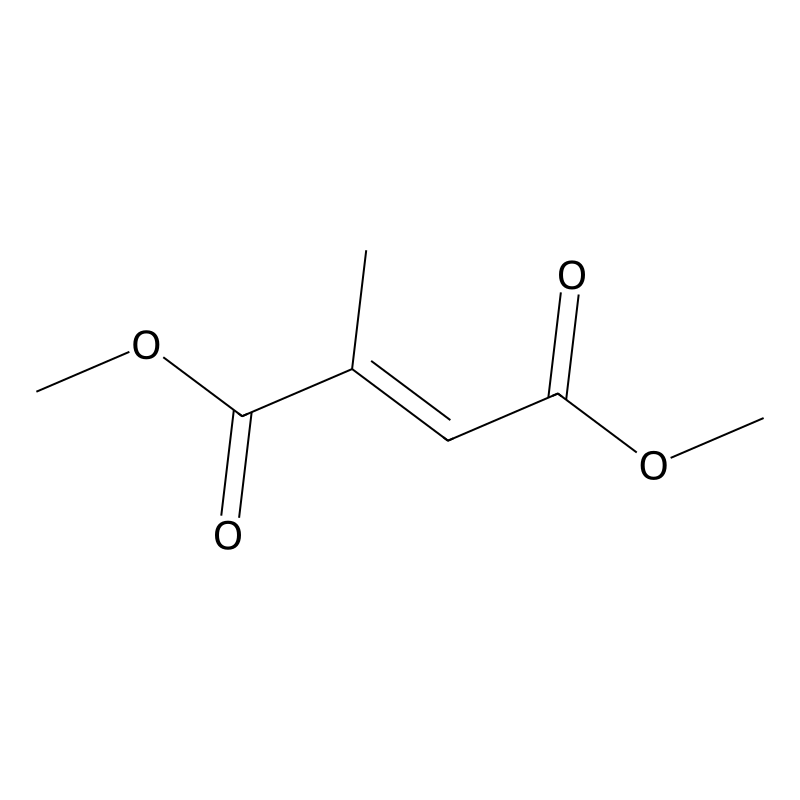3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Catalog No.
S906490
CAS No.
1220032-36-9
M.F
C15H24ClNO
M. Wt
269.81 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidin...](/img/structure-2d/800/S906490.png)
Content Navigation
CAS Number
1220032-36-9
Product Name
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
IUPAC Name
3-[(3-methyl-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Molecular Formula
C15H24ClNO
Molecular Weight
269.81 g/mol
InChI
InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(8-12(15)3)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H
InChI Key
UMMWYUJFXXSKDX-UHFFFAOYSA-N
SMILES
CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl
Canonical SMILES
CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride, also referred to as 3-(4-isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, is a synthetic compound. Limited information is currently available regarding its origin and specific significance in scientific research. However, its structure suggests potential applications in medicinal chemistry due to the presence of a pyrrolidine ring, a common scaffold in various bioactive molecules [].
Molecular Structure Analysis
The key features of the molecule include:
- Pyrrolidine ring: This five-membered heterocyclic ring containing one nitrogen atom is a common functional group in many biologically active compounds [].
- Aromatic ring: The presence of a benzene ring with an isopropyl and methyl substituent suggests potential for hydrophobic interactions, which can be crucial for drug-target binding [].
- Ether linkage: The connection between the aromatic ring and the pyrrolidine ring through an ether linkage (C-O-C) provides flexibility and can influence the overall shape of the molecule [].
Chemical Reactions Analysis
- Acid-base reactions: The hydrochloride salt suggests the presence of a basic pyrrolidine ring, which can participate in acid-base reactions.
- Nucleophilic substitution: The ether linkage might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
